N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide is a complex organic compound characterized by its unique structural components. This compound features a benzodioxin ring, a pyrrolidinone ring, and a nitrobenzamide moiety, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets (such as cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it may impact pathways related toneural signal transmission and inflammatory responses .
Pharmacokinetics
Similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the compound’s bioavailability.
Result of Action
Based on its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it may lead to alterations in neural signal transmission and inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions The process begins with the preparation of the benzodioxin ring, followed by the formation of the pyrrolidinone ring
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and nitrobenzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of corresponding oxides.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]benzenesulfonohydrazide
- N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(5,7-dimethyl-1-oxo-2-phenyl-1,2-dihydro-6H-pyrrolo[3,4-d]pyridazin-6-yl)butanamide
- N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide
Uniqueness
What sets N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide apart is its unique combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-12-15(3-2-4-16(12)23(26)27)20(25)21-13-9-19(24)22(11-13)14-5-6-17-18(10-14)29-8-7-28-17/h2-6,10,13H,7-9,11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIPIHXTCAOBDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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